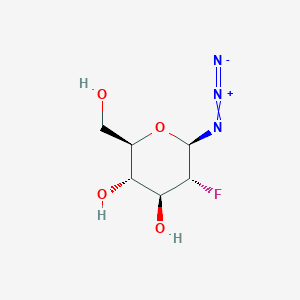
(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a sugar backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves multiple steps, starting from a suitable sugar precursor. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar precursor are protected using protecting groups such as acetyl or benzyl groups.
Introduction of Fluorine: The protected sugar is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Azidation: The fluorinated sugar is treated with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Diethylaminosulfur Trifluoride (DAST): Used for fluorination reactions.
Hydrogen Gas (H2) and Palladium Catalyst: Used for reduction reactions.
Pyridinium Chlorochromate (PCC): Used for oxidation reactions.
Major Products Formed
Aminated Sugars: Formed by substitution of the azido group with amines.
Fluorinated Sugars: Retain the fluorine atom while undergoing other transformations.
Carbonyl Compounds: Formed by oxidation of hydroxyl groups.
Scientific Research Applications
(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of glycosylation processes and as a probe for labeling biomolecules.
Medicine: Investigated for its potential as an antiviral and antibacterial agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in glycosylation, such as glycosyltransferases, and inhibit their activity.
Pathways Involved: It can interfere with the biosynthesis of glycoproteins and glycolipids, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-6-azido-2-(hydroxymethyl)oxane-3,4,5-triol: Lacks the fluorine atom but has similar azido and hydroxyl groups.
(2R,3S,4S,5R,6R)-6-azido-5-chloro-2-(hydroxymethyl)oxane-3,4-diol: Contains a chlorine atom instead of fluorine.
(2R,3S,4S,5R,6R)-6-azido-5-bromo-2-(hydroxymethyl)oxane-3,4-diol: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol imparts unique properties such as increased stability and altered reactivity compared to its analogs. The fluorine atom can influence the compound’s interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C6H10FN3O4 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-azido-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H10FN3O4/c7-3-5(13)4(12)2(1-11)14-6(3)9-10-8/h2-6,11-13H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
USWPZYOMDAIBIH-QZABAPFNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


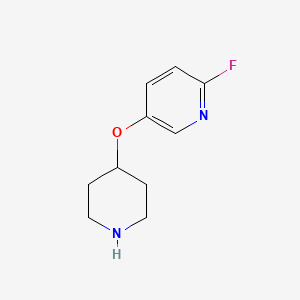
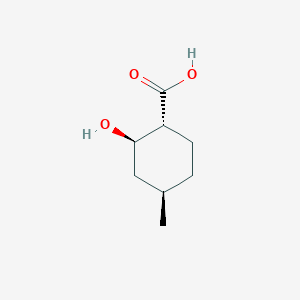
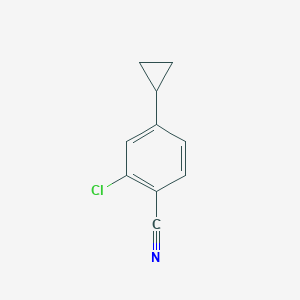
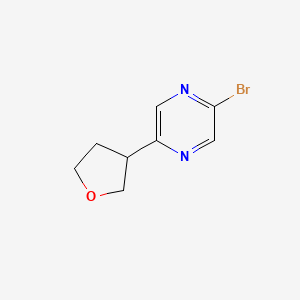
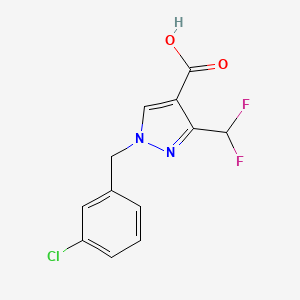
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
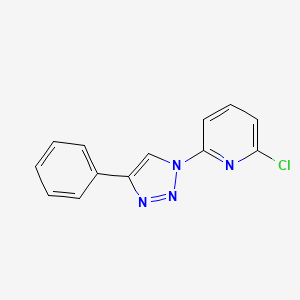
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)
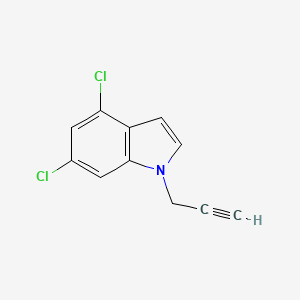
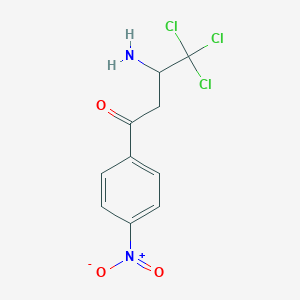
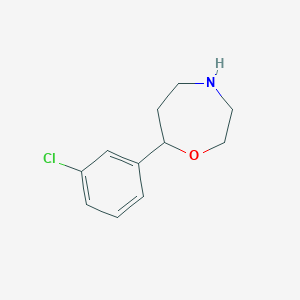
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)
